![molecular formula C26H20F3NO4S B2988845 (4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 2171452-31-4](/img/structure/B2988845.png)

(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

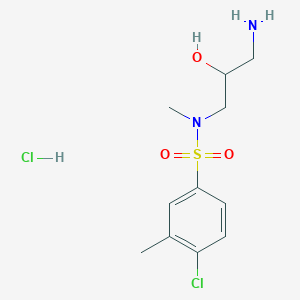

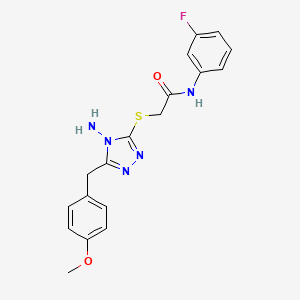

The compound is a derivative of thiazolidine carboxylic acid, which is a type of heterocyclic compound containing a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms . The compound also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the thiazolidine ring and the Fmoc group. The trifluoromethyl group attached to the phenyl ring would likely add to the complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazolidine ring, the Fmoc group, and the trifluoromethyl group. For example, the Fmoc group is quite bulky and could affect the solubility of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate, demonstrating its chemical versatility (Le & Goodnow, 2004).

- A study on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, including this compound, involved nucleophilic addition of L-Cysteine on aromatic aldehydes, indicating the influence of substituents in aromatic aldehydes on the reaction outcomes (Jagtap et al., 2016).

Photocatalytic Applications

- Research has explored the use of derivatives of this compound, like 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile, as photocatalysts in the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles (Chen, Lu, & Wang, 2019).

Use in Protective Group Chemistry

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound has been used to protect hydroxy-groups in synthetic chemistry, demonstrating its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

Applications in Peptide Synthesis

- A modified benzhydrylamine, incorporating the fluoren-9-ylmethoxycarbonyl group, has been used in the solid-phase synthesis of peptide amides, showing the compound’s relevance in peptide chemistry (Funakoshi et al., 1988).

Biomedical Research Applications

- Research on thiazolidine derivatives, closely related to this compound, has examined their potential in physiological pH sensing and as anticancer agents, indicating possible biomedical applications https://consensus.app/papers/tetrasubstituted-phthalocyanines-bearing-thiazolidine-bilgiçli/3934d32a1cd35cc4b4e8c77b10c7a2f0/?utm_source=chatgpt" target="_blank">(Li et al., 2018; Bilgiçli et al., 2021)

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3NO4S/c27-26(28,29)16-11-9-15(10-12-16)23-30(22(14-35-23)24(31)32)25(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,31,32)/t22-,23?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWJXHRNLHHKP-NQCNTLBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)

![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)